Dacomitinib metabolite M2 is a significant compound derived from dacomitinib, an irreversible second-generation tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. Dacomitinib acts on the epidermal growth factor receptor (EGFR) and is designed to overcome resistance seen with earlier EGFR inhibitors. The compound was approved by the United States Food and Drug Administration under the trade name VIZIMPRO in 2018, marking a notable advancement in targeted cancer therapies .
The synthesis of dacomitinib involves multi-step organic reactions that typically include:
The synthesis is characterized by high selectivity and yield, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates. Analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the structure of synthesized compounds .
The molecular structure of dacomitinib metabolite M2 can be described as follows:
The structural data for M2 indicates that it retains key functional groups essential for interacting with the EGFR, thus maintaining its efficacy as a metabolite .
Dacomitinib undergoes several metabolic reactions primarily through phase I metabolism. Key reactions include:
These reactions are facilitated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which play crucial roles in transforming dacomitinib into its active and inactive metabolites .
Dacomitinib metabolite M2 functions primarily through:
Clinical studies have shown that dacomitinib significantly improves progression-free survival in patients with specific EGFR mutations compared to other treatments .
Relevant analyses indicate that M2 retains sufficient stability for therapeutic use while being amenable to further metabolic transformations .
Dacomitinib metabolite M2 is primarily studied for its role in cancer therapy as part of clinical pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its characterization aids in:
Dacomitinib metabolite M2, systematically designated as O-desmethyl dacomitinib (chemical name: (E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(piperidin-1-yl)but-2-enamide), is a primary oxidative metabolite of the tyrosine kinase inhibitor dacomitinib. Structural characterization using high-resolution mass spectrometry (LC-Q-Exactive-Orbitrap) reveals that M2 is formed via O-demethylation of the parent compound’s methoxy group (–OCH₃) at the C7 position of the quinazoline ring, resulting in a phenolic hydroxyl group (–OH) [3] [5]. This biotransformation reduces the molecular mass by 14 Da compared to dacomitinib (C₂₄H₂₅ClFN₅O₂, MW: 469.94 g/mol), yielding a molecular formula of C₂₃H₂₃ClFN₅O₂ and a monoisotopic mass of 455.91 g/mol [3] [5]. Key fragment ions observed in tandem MS include m/z 385 (loss of C₅H₁₀N from piperidine) and m/z 319 (cleavage of the butenamide chain), confirming the site of demethylation [1] [4].
Parameter | Dacomitinib | Metabolite M2 |
---|---|---|
IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(piperidin-1-yl)but-2-enamide | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(piperidin-1-yl)but-2-enamide |
Molecular Formula | C₂₄H₂₅ClFN₅O₂ | C₂₃H₂₃ClFN₅O₂ |
Molecular Weight | 469.94 g/mol | 455.91 g/mol |
Key MS Fragments | m/z 470 → 385, 319, 152, 124 | m/z 456 → 385, 319, 138 |
Site of Modification | Methoxy group (C7) | Phenolic hydroxyl (C7) |
The biosynthesis of M2 occurs predominantly via cytochrome P450 (CYP)-mediated O-demethylation, with CYP2D6 identified as the primary isoform responsible for this conversion in both human and rat hepatic systems [2] [7]. In vitro studies using rat and human liver microsomes (RLM/HLM) demonstrate that chemical inhibition of CYP2D6 reduces M2 formation by >70%, while CYP3A4 inhibition attenuates it by ∼15%, indicating a minor auxiliary role [7]. The kinetic parameters for M2 formation exhibit a Km of 18.3 μM and Vmax of 132 pmol/min/mg protein in HLM, suggesting moderate substrate affinity [5].
The biotransformation mechanism involves:
Notably, M2 retains pharmacological activity similar to dacomitinib, as the demethylation site is distal to the acrylamide group critical for irreversible EGFR binding [5] [10]. In excretion studies, M2 undergoes extensive phase II conjugation (glucuronidation/sulfation) in rats, with 41% of the parent AUC attributed to circulating M2 in plasma [3] [5].
Enzyme System | Km (μM) | Vmax (pmol/min/mg) | Primary Metabolite | Inhibition Sensitivity |
---|---|---|---|---|
Human Liver Microsomes (HLM) | 18.3 ± 2.1 | 132 ± 14 | M2 | CYP2D6 inhibitors (e.g., quinidine) |
Recombinant CYP2D6 | 15.8 ± 1.9 | 148 ± 16 | M2 | N/A |
Recombinant CYP3A4 | 42.6 ± 5.3 | 29 ± 3 | Minor metabolites | Ketoconazole |
M2 exhibits pH-dependent solubility, with poor aqueous solubility (<5 μg/mL) at physiological pH (7.4) but enhanced solubility (>100 μg/mL) under acidic conditions (pH 2.0) due to protonation of the piperidine nitrogen [5] [6]. Its logP value of 3.2 (calculated) indicates moderate lipophilicity, comparable to dacomitinib (logP 3.8), though the phenolic group increases hydrogen-bonding capacity [6].
Stability studies reveal M2 is susceptible to:
LC-MS/MS analyses quantify M2 using mass transitions of m/z 456→319 (quantifier) and m/z 456→138 (qualifier), with chromatographic retention times (RT) of 8.2 min (C18 column) [5]. The metabolite’s instability necessitates sample acidification during bioanalysis to prevent degradation.
Property | Value/Condition | Analytical Method |
---|---|---|
Aqueous Solubility | <5 μg/mL (pH 7.4); >100 μg/mL (pH 2.0) | Shake-flask HPLC-UV |
logP | 3.2 (calculated) | Reversed-phase HPLC |
Photostability | t₁/₂ = 4.2 h (UV light, 350 nm) | Forced degradation + LC-MS |
Oxidative Stability | Degrades to aldehyde (IC₅₀ 30.49 μM in HLM) | H₂O₂ incubation + LC-MS/MS |
Thermal Stability | >90% intact (25°C, 72 h); 88% intact (60°C, 72 h) | Stability in plasma matrices |
MS Detection | m/z 456 → 319 (CE 20 eV); RT 8.2 min | UPLC-MS/MS (CORTECS C18) |
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